5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique trifluoroethyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities and chemical properties.
The compound is classified as an oxadiazole, specifically a substituted derivative of 1,3,4-oxadiazol-2-ol. Oxadiazoles are known for their diverse applications in pharmaceuticals and agrochemicals. The trifluoroethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug development .
The synthesis of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol can be achieved through several methods. A common approach involves the condensation reaction of hydrazine derivatives with carbonyl compounds followed by cyclization.
The yield and purity of the synthesized compound can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. For example, using acetic anhydride as a solvent can enhance yields due to its ability to stabilize intermediates during the cyclization process .
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol features a five-membered ring containing two nitrogen atoms and one oxygen atom in the oxadiazole moiety. The trifluoroethyl group is attached to the fifth position of the ring.
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoroethyl group which stabilizes negative charges during reactions.
The mechanism of action for compounds like 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol often involves interactions with biological targets such as enzymes or receptors.
Studies have shown that oxadiazole derivatives can inhibit various biological pathways by modulating enzyme activity or receptor binding .
Thermal stability and reactivity studies indicate that this compound maintains integrity under moderate heating but should be handled with care due to potential decomposition at elevated temperatures .
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol has several scientific applications:
This compound exemplifies how structural modifications can lead to significant changes in chemical behavior and biological activity, making it a valuable subject for ongoing research in both medicinal chemistry and materials science.
The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing five-membered heterocycle derived conceptually from furan by replacing two methyne groups with pyridine-type nitrogen atoms. This modification imparts unique electronic properties and exceptional thermal stability, making it a privileged scaffold in medicinal chemistry and materials science [3] [8]. The ring exists in a planar conformation with a dipole moment of ~2.5 D, facilitating interactions with biological targets through hydrogen bonding, π-stacking, and van der Waals forces. Its electron-deficient nature allows participation in nucleophilic substitution reactions, particularly when activated by electron-withdrawing substituents like fluorine [3]. Functionally, the 1,3,4-oxadiazole nucleus serves as a bioisostere for ester and amide functionalities, enhancing metabolic stability while retaining biological activity. This characteristic is critical in drug design, where rapid metabolism of carbonyl-containing compounds limits therapeutic utility. The synthesis typically involves cyclodehydration of diacylhydrazines using agents like phosphorus oxychloride or oxidative cyclization of N-acylhydrazones [2] [8].
Table 1: Characteristic Synthetic Routes for 1,3,4-Oxadiazoles
Method | Starting Materials | Reagents/Conditions | Key Advantages |
---|---|---|---|
Cyclodehydration | Diacylhydrazines | POCl₃, SOCl₂, PPA; Reflux | High yield, broad substrate scope |
Oxidative Cyclization | N-Acylhydrazones | Br₂/AcOH, I₂, NBS; RT/Reflux | Mild conditions, functional group tolerance |
Microwave-Assisted | Carboxylic acids & hydrazides | POCl₃ or P₂O₅; MW irradiation | Rapid reaction (minutes), energy-efficient |
The incorporation of 2,2,2-trifluoroethyl (-CH₂CF₃) groups into 1,3,4-oxadiazoles profoundly alters their physicochemical and pharmacological profiles. This substituent exhibits high electronegativity (Pauling scale: 3.98), strong inductive effects (-I), and moderate lipophilicity (π = 0.88), which collectively enhance membrane permeability and metabolic resistance [9]. The trifluoroethyl group’s steric bulk (molar refractivity: 5.02 cm³/mol) promotes selective interactions with hydrophobic enzyme pockets, while its electron-withdrawing nature polarizes adjacent bonds, increasing hydrogen-bond acceptor capacity. In antimicrobial applications, derivatives like 5-(trifluoromethyl)-1,3,4-oxadiazole-2-amine demonstrate MIC values as low as 0.039 μg/mL against Bacillus cereus FM314, attributed to enhanced target binding at residues like Ser57 and Thr125 of the bacterial enzyme (PDB ID: 4EI9) [1]. Molecular dynamics simulations confirm that the trifluoroethyl moiety stabilizes ligand-enzyme complexes via hydrophobic contacts and fluorine-specific interactions. In anticancer applications, compounds such as 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-yl}ethenone exhibit potent activity against glioblastoma (LN229) by inducing DNA damage and apoptosis, with IC₅₀ values in the low micromolar range [7].
Table 2: Bioactivity Enhancement by Trifluoroethyl Substituents in Oxadiazoles
Biological Activity | Compound Example | Key Performance Metric | Proposed Mechanism |
---|---|---|---|
Antibacterial | 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-amine derivatives | MIC: 0.039 μg/mL (B. cereus) | Peptide deformylase inhibition |
Anticancer (Glioblastoma) | 1-{5-[2,5-Bis(2,2,2-TFE)phenyl]-oxadiazol-3-yl}ethenone | IC₅₀: 8.2 μM (LN229 cells) | DNA fragmentation & apoptosis induction |
Antidiabetic | 2-(Trifluoroethyl)-5-aryl-1,3,4-oxadiazoles | 54% glucose reduction (in vivo) | α-Glucosidase inhibition |
The strategic integration of fluorine into oxadiazoles began in earnest during the 1990s, driven by advances in fluorination methodologies and growing recognition of fluorine’s ability to improve drug-like properties. Early work focused on 5-(pentafluorophenyl)-1,2,4-oxadiazoles, synthesized via photochemical rearrangements of furazan precursors [3]. These studies revealed that photolysis at λ=313 nm in nucleophilic solvents (e.g., methanol/ammonia) yielded 3-amino-5-perfluoroalkyl-1,2,4-oxadiazoles, though yields were modest (30–50%) due to competing photoreactions. The early 2000s witnessed pivotal developments in photochemical rearrangements, where 3-amino-5-(polyfluorophenyl)-1,2,4-oxadiazoles were shown to undergo regioselective ring contraction-expansion to yield fluorinated 1,3,4-oxadiazoles under base catalysis (e.g., triethylamine) at λ=254 nm [3]. This methodology provided expedient access to pharmacologically active scaffolds but faced limitations in substrate generality. Post-2010, innovations in SNAr chemistry enabled the synthesis of para-ether-substituted fluoroaryl oxadiazoles from pentafluorobenzoic acid and biphenylcarbonitriles, expanding applications to fluorescent organogelators and bioimaging probes [9]. Concurrently, carbamate-linked derivatives like 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate emerged as protease-resistant scaffolds, synthesized via di(2-pyridyl) carbonate-mediated alkoxycarbonylation [6].
Table 3: Historical Milestones in Fluorinated Oxadiazole Development
Time Period | Key Innovation | Representative Compound | Impact on Drug Design |
---|---|---|---|
1990–2000 | Photochemical rearrangements of furazans | 3-Amino-5-(perfluoroalkyl)-1,2,4-oxadiazoles | Enabled access to perfluoroalkyl series |
2000–2010 | Base-catalyzed ring isomerizations | 2-Amino-5-(polyfluorophenyl)-1,3,4-oxadiazoles | Established photochemical synthesis routes |
2010–Present | SNAr-based diversification & carbamate coupling | 5-(Perfluorophenyl)-1,3,4-oxadiazole gelators | Expanded to materials science & theranostics |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9